Decyl tetradec-9-enoate
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Overview
Description
Decyl tetradec-9-enoate: is an organic compound that belongs to the class of esters It is formed by the esterification of decanol and tetradec-9-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl tetradec-9-enoate can be synthesized through the esterification reaction between decanol and tetradec-9-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst, and the ester is continuously collected. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: Decyl tetradec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetradec-9-enoic acid.
Reduction: Decanol and tetradec-9-enol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Decyl tetradec-9-enoate has several scientific research applications, including:
Chemistry: It is used as a model compound in esterification and hydrolysis studies.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: this compound is used in the formulation of fragrances, flavors, and as a lubricant in various industrial processes
Mechanism of Action
The mechanism of action of decyl tetradec-9-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing decanol and tetradec-9-enoic acid. These products can then participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
- Ethyl tetradec-9-enoate
- Cetyl myristoleate
- Tetradec-9-enoic acid icosyl ester
Comparison: Decyl tetradec-9-enoate is unique due to its specific ester linkage between decanol and tetradec-9-enoic acid. Compared to ethyl tetradec-9-enoate, it has a longer alkyl chain, which can influence its physical and chemical properties. Cetyl myristoleate and tetradec-9-enoic acid icosyl ester have different alkyl groups, leading to variations in their applications and reactivity .
Properties
CAS No. |
93676-00-7 |
---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
decyl tetradec-9-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24(25)26-23-21-19-17-12-10-8-6-4-2/h9,11H,3-8,10,12-23H2,1-2H3 |
InChI Key |
PBYDYHUXXGZTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCCCC |
Origin of Product |
United States |
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